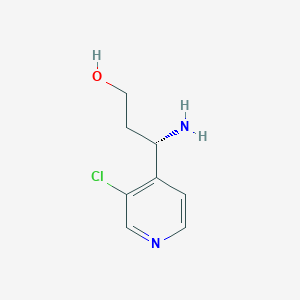
2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a methyl group and a thiophene ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of 4-methylpiperidine with a thiophene derivative under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylpiperidin-2-yl)-1-(furan-2-yl)ethan-1-one
- 2-(4-Methylpiperidin-2-yl)-1-(pyridin-2-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 2-(4-Methylpiperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one stands out due to its unique combination of a piperidine ring and a thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H17NOS |
|---|---|
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
2-(4-methylpiperidin-2-yl)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C12H17NOS/c1-9-4-5-13-10(7-9)8-11(14)12-3-2-6-15-12/h2-3,6,9-10,13H,4-5,7-8H2,1H3 |
Clave InChI |
QDFSNXSBVUEOIV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNC(C1)CC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


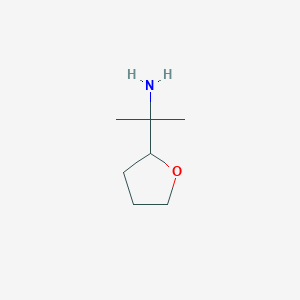

![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)
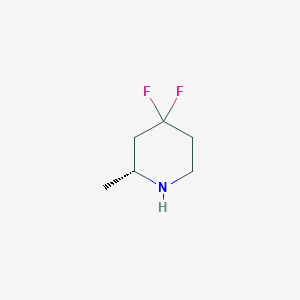

![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)
![3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13066962.png)
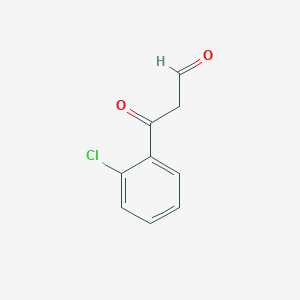
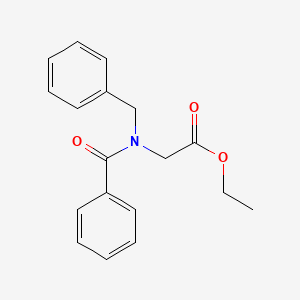
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)
![7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13066974.png)


